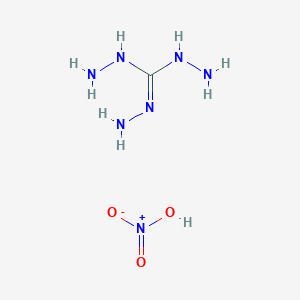
Triaminoguanidine mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triaminoguanidine mononitrate is a chemical compound with the molecular formula CH₉N₇O₃ and a molecular weight of 167.1273 g/mol . It is known for its high nitrogen content and is often used in various scientific and industrial applications due to its energetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triaminoguanidine mononitrate can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with guanidine nitrate in the presence of nitric acid. The reaction is typically carried out at temperatures between 90°C and 98°C, with a pH of 7 . The process involves the following steps:
- Mixing hydrazine hydrate and de-ionized water.
- Adding nitric acid dropwise while maintaining the temperature below 40°C.
- Adding guanidine nitrate and heating the mixture to 90°C.
- Allowing the reaction to proceed for 1 hour at 95°C to 98°C.
- Cooling the mixture to precipitate this compound crystals.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often involving continuous monitoring and control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Triaminoguanidine mononitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-rich compounds.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted guanidine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl isocyanates are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-rich compounds.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted guanidines and related compounds.
Aplicaciones Científicas De Investigación
Triaminoguanidine mononitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nitrogen-rich heterocycles and coordination compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of triaminoguanidine mononitrate involves its ability to release nitrogen gas upon decomposition, which is a key factor in its use as an energetic material. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Triaminoguanidine nitrate: Similar in structure but with different nitrate content.
Tetrazoles: Nitrogen-rich compounds with similar energetic properties.
Hydrazine derivatives: Compounds with similar reactivity and applications.
Uniqueness: Triaminoguanidine mononitrate is unique due to its specific nitrogen content and stability, making it particularly useful in applications requiring controlled release of nitrogen gas and high-energy output .
Propiedades
Número CAS |
4000-16-2 |
|---|---|
Fórmula molecular |
CH9N7O3 |
Peso molecular |
167.13 g/mol |
Nombre IUPAC |
nitric acid;1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4) |
Clave InChI |
UAGLZAPCOXRKPH-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)(NN)NN.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


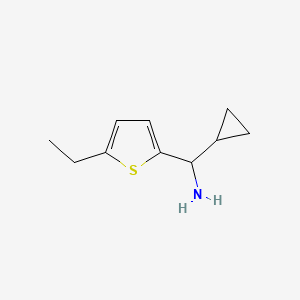
![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)
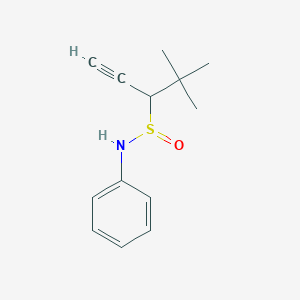
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
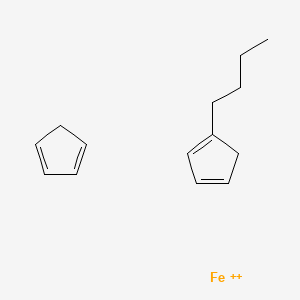
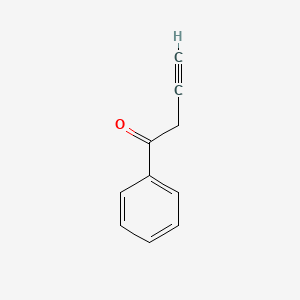
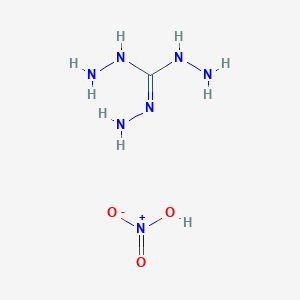

![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)


![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
